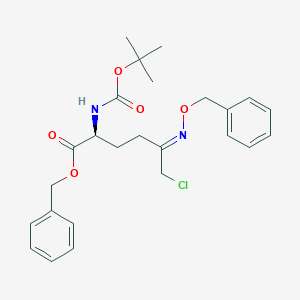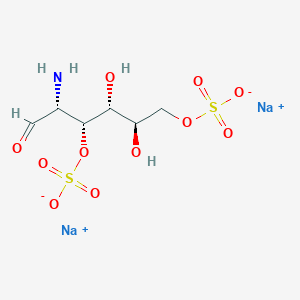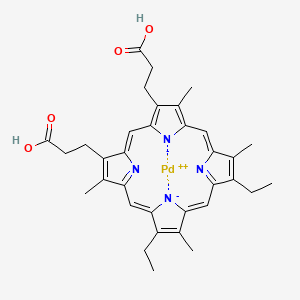
(2-Methylphenyl)(piperidin-4-yl)methanol hydrochloride
Übersicht
Beschreibung
(2-Methylphenyl)(piperidin-4-yl)methanol hydrochloride, also known as MPMPH, is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research. MPMPH is a white crystalline powder that is soluble in water and is commonly used as a reagent in organic synthesis.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
(2-Methylphenyl)(piperidin-4-yl)methanol hydrochloride and its derivatives have been explored in scientific research primarily for their synthesis and structural characterization. The synthesis process often involves condensation reactions with various sulfonyl chlorides and other reagents, leading to compounds with distinct chemical structures. For instance, the synthesis of related compounds often utilizes diphenyl(piperidin-4-yl)methanol as a starting material, undergoing reactions with different sulfonyl chlorides in the presence of triethylamine and solvents like methylene dichloride. These processes yield compounds with a piperidine ring predominantly in a chair conformation and distinctive molecular geometries, especially around sulfur atoms in the case of sulfonyl derivatives (Girish et al., 2008), (Prasad et al., 2008), (Benakaprasad et al., 2007).
Crystallography and Molecular Interactions
Crystallographic studies have been pivotal in understanding the molecular and structural aspects of these compounds. Detailed analysis of crystal structures has provided insights into the conformations of the piperidine ring, geometric distortions, and specific intermolecular interactions, such as hydrogen bonds and π-π interactions. These studies highlight the stability of the crystal structures under certain conditions and reveal the intricate molecular interactions that stabilize these structures (Karthik et al., 2021), (Revathi et al., 2015).
Applications in Synthesis of Derivatives and Complexes
The research also extends to the synthesis of various derivatives and complexes using these compounds as starting materials or intermediates. These synthesis processes are often aimed at creating novel compounds with potential applications, exploring different reaction conditions, and understanding the kinetics and mechanism of these reactions. For instance, studies have investigated the use of these compounds in the synthesis of complex structures through reactions with amines and other nucleophiles, revealing insights into reaction kinetics and the influence of different reaction conditions (Egorov et al., 2019), (Fathalla & Hamed, 2006).
Eigenschaften
IUPAC Name |
(2-methylphenyl)-piperidin-4-ylmethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-10-4-2-3-5-12(10)13(15)11-6-8-14-9-7-11;/h2-5,11,13-15H,6-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBLQFRJLBZTDJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C2CCNCC2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methylphenyl)(piperidin-4-yl)methanol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![3-Oxa-6-Azabicyclo[3.1.1]Heptane Trifluoroacetate](/img/structure/B1435358.png)






